molecular formula C19H16N4O3S B2375660 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide CAS No. 301331-68-0

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide

Cat. No.: B2375660
CAS No.: 301331-68-0
M. Wt: 380.42
InChI Key: VXYZZMNNVRZAPJ-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction using allylamine.

    Nitration: The nitro group is added to the phenyl ring through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylamino)-4-(4-nitrophenyl)thiazole: Lacks the carboxamide group.

    4-(4-Nitrophenyl)-N-phenylthiazole-5-carboxamide: Lacks the allylamino group.

    2-(Allylamino)-N-phenylthiazole-5-carboxamide: Lacks the nitrophenyl group.

Uniqueness

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is unique due to the presence of all three functional groups (allylamino, nitrophenyl, and carboxamide) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-nitrophenyl)-N-phenyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-2-12-20-19-22-16(13-8-10-15(11-9-13)23(25)26)17(27-19)18(24)21-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZZMNNVRZAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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